molecular formula C13H14O3S B14485336 Propan-2-yl naphthalene-2-sulfonate CAS No. 67199-42-2

Propan-2-yl naphthalene-2-sulfonate

Cat. No.: B14485336
CAS No.: 67199-42-2
M. Wt: 250.32 g/mol
InChI Key: YFEVAZJEFQKILO-UHFFFAOYSA-N
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Description

Propan-2-yl naphthalene-2-sulfonate is an organic compound that belongs to the class of naphthalene sulfonates. It is characterized by the presence of a naphthalene ring substituted with a sulfonate group and a propan-2-yl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl naphthalene-2-sulfonate can be synthesized through several methods. One common approach involves the sulfonation of naphthalene followed by alkylation. The sulfonation reaction typically uses sulfuric acid or oleum as the sulfonating agent, and the reaction is carried out at elevated temperatures. The resulting naphthalene sulfonic acid is then subjected to alkylation using propan-2-yl halides under basic conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The sulfonation and alkylation reactions are optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl naphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl naphthalene-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is employed in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug delivery systems.

    Industry: It is utilized in the production of dyes, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl naphthalene-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, while the naphthalene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Sodium diisopropylnaphthalene sulfonate
  • Naphthalene-2-sulfonic acid
  • Naphthalene-1-sulfonic acid

Uniqueness

Propan-2-yl naphthalene-2-sulfonate is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and physical properties compared to other naphthalene sulfonates. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

67199-42-2

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

propan-2-yl naphthalene-2-sulfonate

InChI

InChI=1S/C13H14O3S/c1-10(2)16-17(14,15)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3

InChI Key

YFEVAZJEFQKILO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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